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Introduction
Tucidinostat, also known as Chidamide (CS055/HBI-8000), is an orally bioavailable, novel

benzamide-class histone deacetylase (HDAC) inhibitor.[1][2] It exhibits subtype selectivity,

potently inhibiting Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10.[3][4][5]

This selective inhibition leads to the accumulation of acetylated histones, altering chromatin

structure and modulating the expression of various genes involved in critical cellular processes

like cell cycle progression, differentiation, and apoptosis.[3][6] Dysregulation of HDACs is a

common feature in many cancers, making them a key therapeutic target.[3][5] Tucidinostat has

gained regulatory approval in China and Japan for the treatment of relapsed or refractory (R/R)

peripheral T-cell lymphoma (PTCL) and advanced breast cancer, and R/R adult T-cell

leukemia-lymphoma (ATLL).[3][4] Its manageable toxicity profile and notable synergistic effects

with other therapies, particularly immunotherapy, distinguish it from other HDAC inhibitors.[3][4]

Data Presentation: Inhibitory Activity
Tucidinostat's potency against specific HDAC isoforms has been quantified through in vitro

enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its low

nanomolar inhibition of target HDACs.
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Target Isoform IC50 (nM) IC50 (µM)

HDAC1 95 0.095

HDAC2 160 0.160

HDAC3 67 0.067

HDAC10 78 0.078

(Data sourced from multiple consistent reports)[7][8][9][10]

Mechanism of Action and Signaling Pathways
The primary mechanism of Tucidinostat involves the inhibition of HDAC enzymes, which leads

to an increase in the acetylation of histone and non-histone proteins.[6][11] This epigenetic

modification results in a more open chromatin structure, facilitating the transcription of tumor

suppressor genes. Beyond this general mechanism, Tucidinostat influences several key

signaling pathways implicated in cancer.

Upon administration, tucidinostat binds to and inhibits HDACs, leading to increased acetylation

of histone proteins.[6] This action can result in cell cycle arrest and the induction of apoptosis in

tumor cells.[6][12] Specifically, Tucidinostat has been shown to inhibit the expression of kinases

within the PI3K/Akt/mTOR and MAPK/Ras signaling pathways, both of which are crucial for cell

proliferation and survival.[6][11][12] By downregulating these pathways, Tucidinostat effectively

curbs tumor cell growth.
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Caption: Tucidinostat's core mechanism of action.

Furthermore, Tucidinostat plays a significant role in modulating the tumor microenvironment

(TME), which is critical for immune evasion.[13] It has been shown to increase the infiltration of

CD8+ T cells into tumors, partly by enhancing the activity of C-C motif chemokine ligand 5

(CCL5) through NF-κB signaling.[14] Tucidinostat also promotes the polarization of

macrophages to the anti-tumor M1 phenotype.[13][14] A key aspect of its immunomodulatory

effect is its influence on the PD-1/PD-L1 immune checkpoint.[3] HDAC2-dependent regulation

of programmed death-ligand 1 (PD-L1) has been identified, and Tucidinostat can modulate PD-

L1 expression, thereby enhancing the efficacy of anti-PD-1/PD-L1 immunotherapies.[3][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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